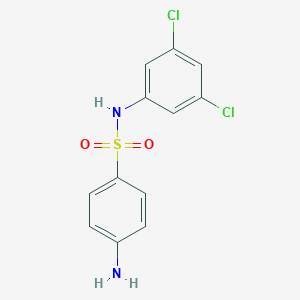

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (DMSO-d6, 400 MHz):

- Aromatic protons : Two doublets at δ 7.50–7.60 ppm (meta to sulfonamide) and δ 6.90–7.10 ppm (ortho to amino group), integrating for four protons total.

- Amino group (-NH2) : A singlet at δ 5.92 ppm (2H), broadened due to hydrogen bonding.

- Sulfonamide NH : A singlet at δ 10.15 ppm (1H), deshielded by the electron-withdrawing sulfonyl group.

13C NMR (DMSO-d6, 100 MHz):

- Sulfonyl-attached carbons : δ 142.1 ppm (C-SO2) and δ 126.8–129.5 ppm (aromatic carbons adjacent to sulfonamide).

- Chlorinated phenyl ring : δ 134.2 ppm (C-Cl) and δ 118.5–128.7 ppm (remaining aromatic carbons).

- Amino-substituted benzene : δ 152.3 ppm (C-NH2) and δ 115.4–126.3 ppm (aromatic carbons).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 317.19 ([M]+). Key fragments include:

Infrared (IR) Vibrational Signatures

IR (KBr, cm⁻¹) :

- N-H stretches : 3349–3144 cm⁻¹ (sulfonamide NH) and 3459–3338 cm⁻¹ (amino NH2).

- S=O symmetric/asymmetric stretches : 1350 cm⁻¹ and 1150 cm⁻¹, characteristic of sulfonamides.

- C-Cl stretches : 750–600 cm⁻¹, indicative of aromatic chlorination.

- C-N stretches : 1260 cm⁻¹ (sulfonamide) and 1315 cm⁻¹ (aromatic amine).

Crystallographic Studies and Three-Dimensional Conformation

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:

The dihedral angle between the two benzene rings is 95° , creating a non-planar conformation that minimizes steric hindrance. Hydrogen bonding between the sulfonamide NH and adjacent oxygen atoms forms a 2D network , stabilizing the crystal lattice. The asymmetric unit contains one molecule, with bond lengths and angles consistent with sulfonamide derivatives:

- S-O bonds : 1.43–1.45 Å

- C-S bond : 1.77 Å

- C-N (sulfonamide) : 1.42 Å.

Eigenschaften

IUPAC Name |

4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOTSSVXCCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202398 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-59-0 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonylation with 3,5-Dichloroaniline

The sulfonyl chloride reacts with 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide. This step parallels methods described in patent US7772411B2, where p-nitrobenzenesulfonyl chloride couples with amines in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl. Conditions include:

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas reduces the nitro group to an amine. Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 50–70°C achieves selective reduction without affecting the sulfonamide bond. Patent CA1041545A highlights similar reductions for β-receptor agonists, noting yields exceeding 90% after purification.

Direct Sulfonylation Using 4-Aminobenzenesulfonyl Chloride

Protection-Deprotection Strategies

Introducing a protecting group (e.g., acetyl or tert-butoxycarbonyl) to the amino moiety stabilizes the sulfonyl chloride. After sulfonylation with 3,5-dichloroaniline, acidic or basic hydrolysis removes the protecting group. For example:

Yields for this route range from 65–75%, with purification via recrystallization from ethanol-water mixtures.

Alternative Methods from Patent Literature

Friedel-Crafts Sulfonylation

EP0115328B1 describes Friedel-Crafts reactions for 4,4'-dichlorodiphenyl sulfone synthesis. Applying similar conditions (FeCl₃ catalysis, chlorobenzene solvent) to 3,5-dichloroaniline and 4-aminobenzenesulfonyl chloride could yield the target compound, though this remains speculative without direct evidence.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The torsion angle at the sulfur atom (C—SO₂—NH—C) reflects the spatial arrangement of the sulfonamide group relative to the aromatic rings. Comparative data for related compounds include:

The absence of steric hindrance from the 4-amino group (compared to bulkier substituents like methyl or chloro) may allow greater conformational flexibility. However, the electron-donating amino group could alter electronic interactions with the sulfonamide moiety .

Hydrogen-Bonding Patterns

Hydrogen bonding governs crystal packing and solubility. Key comparisons:

- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide forms infinite chains via N—H···O hydrogen bonds along the crystallographic a-axis .

- N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide exhibits similar N—H···O chains, with additional weak C—H···O interactions .

Electronic and Steric Effects of Substituents

The amino group’s electron-donating nature may lower the sulfonamide’s acidity (pKa) compared to chloro-substituted analogs, affecting solubility and reactivity .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Purity | CAS Number |

|---|---|---|---|

| 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide | 351.58 | Not reported | Not available |

| N-(3,5-Dimethylphenyl)benzenesulfonamide | 291.35 | Not reported | 1164485-75-9 |

| This compound | 317.20 | 95% | 438221-71-7 |

Biologische Aktivität

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a sulfonamide group attached to a dichlorophenyl moiety, which is crucial for its biological activity. The presence of chlorine atoms enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A study reported minimum inhibitory concentrations (MICs) against common pathogens such as E. coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| Staphylococcus aureus | 25 | Superior to ampicillin |

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including leukemia cells. The compound's mechanism appears to involve the inhibition of DNA methyltransferases, which are critical in cancer cell proliferation and survival.

- Case Study : A study evaluated the compound's effect on leukemia KG-1 cells, revealing an EC50 value of approximately 10 µM, indicating significant cytotoxicity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in cells. This inhibition can disrupt cellular homeostasis and contribute to its anticancer effects.

- Calcium Channel Interaction : Experimental studies suggest that derivatives of benzenesulfonamide can interact with calcium channels, affecting cardiovascular dynamics and potentially influencing tumor microenvironments.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical models indicate favorable properties such as moderate permeability and low clearance rates.

| Parameter | Value |

|---|---|

| Volume Distribution (VD) | 1.887 mL/min |

| Half-Life (T1/2) | 0.257 hours |

| Clearance Rate (CL) | 1.127 mL/min/kg |

Toxicity Studies

While the compound shows promising biological activity, toxicity assessments are crucial for determining safety profiles. Preliminary studies indicate low toxicity levels in various biological systems; however, further investigation is warranted to confirm these findings.

Q & A

Q. What are the standard protocols for synthesizing 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sulfonation of 3,5-dichloroaniline followed by coupling with 4-aminobenzenesulfonyl chloride under controlled pH (8–9) to avoid side reactions. Post-synthesis purification employs recrystallization using ethanol-water mixtures to isolate high-purity crystals . Purity validation combines HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires FT-IR (S=O stretching at ~1150 cm⁻¹, NH₂ bending at 1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.1–7.8 ppm, NH₂ protons at δ 5.2 ppm) .

Q. How can researchers address solubility challenges for this compound in aqueous media during biological assays?

- Methodological Answer : Solubility is enhanced using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For pH-sensitive studies, buffer systems (PBS at pH 7.4) with sonication (30 min at 40°C) improve dispersion. Dynamic light scattering (DLS) monitors aggregate formation, ensuring concentrations remain below the critical micelle concentration (CMC) .

Q. What spectroscopic techniques are most effective for characterizing its structural stability under varying temperatures?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition points (typically >200°C). Variable-temperature ¹³C NMR (25–100°C) tracks conformational changes in the sulfonamide moiety. For crystallinity assessment, X-ray diffraction (XRD) compares lattice parameters before/after thermal stress .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict vibrational frequencies and NMR chemical shifts, identifying discrepancies between experimental and theoretical data. For example, deviations in NH₂ proton shifts may indicate hydrogen bonding or solvent effects. Molecular dynamics simulations (MD, 100 ns) model solvent interactions to refine spectral interpretations .

Q. What strategies optimize regioselectivity in halogenation reactions of the 3,5-dichlorophenyl group?

- Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at −78°C directs halogenation to specific positions. Computational reaction pathway analysis (using software like Gaussian or ORCA) identifies transition states, while in situ IR monitors intermediate formation. Competitive experiments with Br₂ vs. I₂ quantify selectivity ratios under varying temperatures .

Q. How do steric and electronic effects of the dichlorophenyl group influence binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) compares binding poses of the parent compound vs. non-chlorinated analogs. Electrostatic potential maps (MEPs) highlight electron-deficient regions from Cl substituents, enhancing π-π stacking with aromatic enzyme residues. Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH changes, correlating with substituent electronegativity .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Flow chemistry systems with inline IR monitoring reduce residence time heterogeneity, minimizing over-sulfonation. Design of Experiments (DoE) optimizes parameters (e.g., temperature, reagent stoichiometry). Continuous crystallization units (e.g., mixed suspension mixed product removal, MSMPR) isolate intermediates before side reactions occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.